molecular formula C7H4N2O3S B081354 6-Nitro-benzooxazole-2-thiol CAS No. 14541-93-6

6-Nitro-benzooxazole-2-thiol

Cat. No.: B081354
CAS No.: 14541-93-6
M. Wt: 196.19 g/mol
InChI Key: GCVNWXZRBBCASB-UHFFFAOYSA-N
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Description

6-Nitro-benzooxazole-2-thiol is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Studies

  • Romani and Brandán (2015) conducted structural, electronic, and vibrational studies on 6-Nitro-1,3-benzothiazole-2(3H)-thione and its 2-thiol tautomer. Their research provides insights into the reactivities and behavior of both tautomers in different media, revealing that the thiol form is a better electron donor, while the thione form exhibits higher reactivities across solvents and gas phase Romani & Brandán, 2015.

Fluorescent Probes for Biological Applications

  • Feng et al. (2016) developed a selective turn-on fluorescent probe based on a benzothiazole derivative for detecting biological thiols. This probe was successfully applied to the confocal imaging of biothiols in HepG2 cells, showcasing its potential for monitoring thiols in living cells Feng et al., 2016.

Antiparasitic Properties

  • Delmas et al. (2002) investigated the antiparasitic properties of 6-Nitro- and 6-amino-benzothiazoles against Leishmania infantum and Trichomonas vaginalis. They identified compounds with promising activity against these parasites, highlighting the potential of these derivatives in developing new antiparasitic drugs Delmas et al., 2002.

Synthesis and Chemical Reactivity

  • Androsov and Neckers (2007) studied the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, demonstrating its application in novel one-pot syntheses of N-substituted indole-2-thiols. This research illustrates the synthetic utility of nitrobenzothiazole derivatives in creating valuable chemical intermediates Androsov & Neckers, 2007.

Environmental and Green Chemistry

  • Liu et al. (2017) described an environmentally benign method for synthesizing benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Their approach highlights the importance of green chemistry principles in the synthesis of potentially biologically active compounds Liu et al., 2017.

Safety and Hazards

The safety data sheet for “6-Nitro-benzooxazole-2-thiol” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Nitro-benzooxazole-2-thiol are not fully elucidated. Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent bonds, such as π-π stacking or π-cation interaction with the host molecule, and hydrogen bonding .

Cellular Effects

The cellular effects of this compound are not well-studied. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have been found to possess potent anticancer activity, suggesting they may influence cell proliferation and survival .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Animal models are commonly used in biomedical research to predict the efficacy and toxicity profiles of new compounds .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not known. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Properties

IUPAC Name

6-nitro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNWXZRBBCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366432
Record name 2-Mercapto-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14541-93-6
Record name 2-Mercapto-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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